molecular formula C11H11BrF3N B7940742 3-bromo-N-(cyclopropylmethyl)-5-(trifluoromethyl)aniline

3-bromo-N-(cyclopropylmethyl)-5-(trifluoromethyl)aniline

Cat. No.: B7940742
M. Wt: 294.11 g/mol
InChI Key: CDUZVLDITDBLQG-UHFFFAOYSA-N
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Description

3-bromo-N-(cyclopropylmethyl)-5-(trifluoromethyl)aniline is an organic compound that features a bromine atom, a cyclopropylmethyl group, and a trifluoromethyl group attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(cyclopropylmethyl)-5-(trifluoromethyl)aniline typically involves the following steps:

    Cyclopropylmethylation: The cyclopropylmethyl group can be introduced via a nucleophilic substitution reaction using cyclopropylmethyl chloride and a base such as sodium hydride or potassium carbonate.

    Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst like copper(I) iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(cyclopropylmethyl)-5-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, alkoxides

Major Products Formed

    Oxidation: Quinones, oxidized aniline derivatives

    Reduction: Amine derivatives

    Substitution: Substituted aniline derivatives

Scientific Research Applications

3-bromo-N-(cyclopropylmethyl)-5-(trifluoromethyl)aniline has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism of action of 3-bromo-N-(cyclopropylmethyl)-5-(trifluoromethyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-N-(cyclopropylmethyl)-4-fluorobenzamide
  • 3-bromo-N-(3-(trifluoromethyl)phenyl)-2-thiophenecarboxamide

Uniqueness

3-bromo-N-(cyclopropylmethyl)-5-(trifluoromethyl)aniline is unique due to the presence of both a cyclopropylmethyl group and a trifluoromethyl group on the aniline core. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

3-Bromo-N-(cyclopropylmethyl)-5-(trifluoromethyl)aniline is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom and a trifluoromethyl group attached to an aniline structure, which is known to influence its reactivity and biological interactions. The presence of these functional groups can enhance the compound's binding affinity to various biological targets.

Biological Activity

1. Anticancer Properties

Research indicates that derivatives of this compound may serve as intermediates in the development of novel anticancer agents. The compound has been investigated for its ability to inhibit cancer cell proliferation through various mechanisms, including:

  • Inhibition of Enzyme Activity: The compound may inhibit specific enzymes involved in cancer cell growth, thus reducing tumor proliferation .
  • Modulation of Signaling Pathways: It can interfere with signaling pathways critical for cancer cell survival and proliferation.

2. Anti-inflammatory Effects

Preliminary studies suggest that this compound may exhibit anti-inflammatory properties. This is particularly relevant in the context of chronic inflammatory diseases where modulation of inflammatory pathways can lead to therapeutic benefits.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Receptor Binding: The compound may bind to various receptors, altering their activity and leading to downstream effects on cellular signaling.
  • Enzyme Interaction: Its bromine and trifluoromethyl groups enhance its ability to interact with enzymes, potentially inhibiting their function and disrupting metabolic processes .

Case Study 1: Anticancer Activity

A study focused on the synthesis and evaluation of this compound analogs demonstrated significant anticancer activity against various cancer cell lines. The study highlighted the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways, suggesting a potential therapeutic application in oncology .

Case Study 2: Inflammatory Response Modulation

Another investigation assessed the anti-inflammatory effects of this compound in a murine model of inflammation. Results indicated that treatment with the compound significantly reduced inflammatory markers such as TNF-alpha and IL-6, supporting its potential use in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of cell proliferation, apoptosis induction
Anti-inflammatoryReduction of inflammatory cytokines (TNF-alpha, IL-6)
MechanismDescriptionReferences
Enzyme InhibitionDisruption of metabolic pathways
Receptor ModulationAlteration in receptor signaling

Properties

IUPAC Name

3-bromo-N-(cyclopropylmethyl)-5-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrF3N/c12-9-3-8(11(13,14)15)4-10(5-9)16-6-7-1-2-7/h3-5,7,16H,1-2,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDUZVLDITDBLQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC2=CC(=CC(=C2)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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